molecular formula C19H13ClF2N2O2 B2834965 1-(4-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-57-7

1-(4-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2834965
CAS No.: 946246-57-7
M. Wt: 374.77
InChI Key: ADCGUPUYOOHGGG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClF2N2O2 and its molecular weight is 374.77. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigations and Chemical Properties

Spectroscopic studies on dihydronicotinamides, closely related to the chemical structure of interest, have provided insights into their conformation, absorption, and fluorescence properties. These investigations reveal effective conjugation between dihydropyridine and carboxamide π-systems, which is crucial for understanding their chemical behavior and potential applications in materials science (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Biological Evaluation

Research on new series of 1,4-dihydropyridines, including efforts to synthesize and evaluate their biological activities, has highlighted their potential as antibacterial and antioxidant agents. This includes the development of catalysts that promote the synthesis of these compounds under mild conditions, further indicating their versatility and applicability in pharmaceutical research (Ghorbani‐Vaghei et al., 2016).

Material Science and Polymer Research

The synthesis and characterization of new aromatic polyamides containing dihydropyridine derivatives have shown enhanced thermal stability and solubility. These properties suggest their potential application in the development of advanced materials with specific performance characteristics, such as high thermal resistance and processability (Choi & Jung, 2004).

Anticonvulsant Properties

The crystal structure analysis of anticonvulsant enaminones, related to the chemical structure , has provided valuable information on their hydrogen bonding and potential medicinal applications. This research contributes to the understanding of how these compounds can be optimized for therapeutic uses, particularly in treating convulsions (Kubicki, Bassyouni, & Codding, 2000).

Ethanol Dehydration via Pervaporation

Research into carboxyl-containing polyimides for ethanol dehydration has highlighted the utility of dihydropyridine derivatives in improving pervaporation membrane performance. This application demonstrates their relevance in industrial processes, particularly in the separation of ethanol from aqueous solutions, showcasing their contribution to energy-efficient separation technologies (Xu & Wang, 2015).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-14-7-8-16(21)17(22)10-14/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGUPUYOOHGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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